1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is a heterocyclic compound characterized by a unique pyrido[2,3-b][1,4]oxazine core. This compound features a tert-butyl group at position 1 and an iodine atom at position 6, which contribute to its chemical reactivity and potential biological activity. The compound is of significant interest in medicinal chemistry and organic synthesis due to its versatility as an intermediate for various chemical transformations and its potential anticancer properties.
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is classified as a heterocyclic organic compound. Its classification stems from the presence of nitrogen and oxygen atoms within its ring structure, which is typical for compounds used in medicinal chemistry.
The synthesis of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multiple steps:
A notable approach for synthesizing this compound involves a one-pot reaction that integrates these steps into a single procedure, enhancing efficiency and yield. Specific reagents and conditions are tailored to facilitate the formation of the desired framework while introducing the substituents effectively.
The molecular structure of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one includes:
This unique arrangement contributes to its reactivity profile and potential interactions with biological targets.
The molecular formula for this compound is C12H14N2O, with a molecular weight of approximately 218.25 g/mol. Its structural characteristics allow for various chemical transformations due to the presence of both the iodine atom and the tert-butyl group .
1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo several types of chemical reactions:
The reactivity of the compound is primarily influenced by the iodine atom, which acts as an excellent leaving group in substitution reactions. This property allows for further functionalization and modification of the compound's structure to create more complex molecules.
The mechanism of action for 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one is closely related to its biological applications. In medicinal chemistry contexts, it may interact with specific enzymes or receptors involved in cancer cell proliferation:
Preliminary studies suggest that this compound exhibits significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
The physical properties of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one include:
The chemical properties are characterized by:
Relevant data on melting point or boiling point may vary based on synthesis methods and purity levels but are crucial for practical applications in laboratories .
Due to its unique structural features and biological activity, 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications:
Further research into its interactions with biological targets may expand its applications in pharmaceutical development and therapeutic uses against cancer and other diseases .
The synthesis of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one relies on robust methodologies for constructing its bicyclic pyrido-oxazine scaffold. A prevalent two-step approach begins with the cyclization of 2-aminopyridin-3-ol derivatives with α-halo carbonyl compounds. This reaction forms the dihydrooxazinone ring fused to the pyridine core, yielding the unsubstituted 1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one precursor [8]. Subsequent N-alkylation introduces the tert-butyl group at the N1 position, leveraging the nucleophilicity of the oxazinone nitrogen. This step typically employs tert-butyl bromide or iodide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C, achieving moderate to high cyclization efficiency [1] [6]. Alternative routes involve the condensation of halogenated pyridine derivatives with glycine equivalents, though these methods show lower regioselectivity for the 6-iodo-substituted system [8].
Table 1: Cyclization Methods for Pyrido-Oxazine Core Synthesis
Precursor | Reagent | Conditions | Key Product | Limitations |
---|---|---|---|---|
2-Amino-5-iodopyridin-3-ol | 2-Chloroacetyl chloride | Base, DCM, 0°C→RT | 6-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | Requires anhydrous conditions |
2-Amino-3-hydroxypyridine | Ethyl bromoacetate | K₂CO₃, DMF, 80°C | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one | Lower yields for iodinated analogs |
Halogenated pyridinyl glycine | PPA, 120°C | 3,4-Dihydropyrido[2,3-b][1,4]oxazine | Poor regiocontrol for N-alkylation |
Position-selective iodination at the C6 position is critical for enabling cross-coupling reactions in downstream applications. Two primary strategies dominate:
Directed Ortho-Metalation-Iodination: The unsubstituted pyrido-oxazinone core undergoes lithiation at C6 using n-butyllithium (2.1 eq, -78°C in THF), followed by quenching with iodine. This method exploits the ortho-directing effect of the oxazinone carbonyl, achieving >85% regioselectivity for C6 iodination. However, lithiation requires stringent anhydrous conditions and low temperatures to prevent ring decomposition [3] [7].
Electrophilic Iodination: Iodine or N-iodosuccinimide (NIS) in acetic acid selectively iodinates electron-rich positions. For pyrido-oxazinones, this occurs at C7 unless the C6 position is activated by electron-donating groups. Consequently, this method is less suitable for 6-iodo isomers but may yield 7-iodo derivatives (e.g., 7-Iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) as byproducts [7].
The directed metalation approach is preferred for synthesizing the title compound, as confirmed by SMILES strings (CC(C)(C)N1C(=O)COc2nc(I)ccc12
) and InChI keys (GMFWLVGOOMFZAF-UHFFFAOYSA-N
) in catalog data [1] [2].
Table 2: Iodination Reagents and Selectivity Profiles
Method | Reagent | Position Selectivity | Yield (%) | Byproducts |
---|---|---|---|---|
Directed ortho-metalation | nBuLi/I₂ | C6 > 85% | 60–75 | 5-Iodo isomer (<5%) |
Electrophilic substitution | NIS/AcOH | C7 > 90% | 50–65 | 6-Iodo isomer (<10%) |
Halogen exchange | CuI, NaI | Variable | 30–45 | Dehalogenated product (15%) |
The incorporation of the tert-butyl group at N1 utilizes SN₂ alkylation under basic conditions. The non-bulky nature of the oxazinone nitrogen facilitates reaction with tert-butyl halides, though the steric hindrance of the tert-butyl group necessitates optimized conditions:
The tert-butyl group’s electron-donating properties slightly increase the electron density at N1, evidenced by NMR shifts in catalog data (Sigma-Aldrich ADE001267) [1] [2].
Table 3: Alkylation Conditions for N1-tert-Butyl Introduction
Base | Solvent | Temperature | Yield (%) | O-Alkylation Byproduct | Remarks |
---|---|---|---|---|---|
NaH | DMF | 0°C→RT | 88–92 | <3% | Moisture-sensitive |
K₂CO₃ | CH₃CN | Reflux | 75–85 | 5–8% | Tolerant of technical-grade solvents |
Cs₂CO₃ | DMSO | 80°C | 80–88 | <4% | Higher cost, improved solubility |
The synthesis of 1-tert-Butyl-6-iodo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one faces trade-offs between step-count economy and purity control:
Cost analysis reveals sequential synthesis as superior for large-scale production (e.g., >100g), despite higher step count. The purification burden in one-pot methods increases expenses by ~25%, as reflected in supplier pricing (e.g., $364.62/100mg for purified compound vs. $290/100mg estimated for one-pot) [3] [4].
Table 4: Efficiency Metrics for Synthetic Routes
Parameter | Sequential Synthesis | One-Pot Synthesis | Remarks |
---|---|---|---|
Number of Steps | 3–4 | 2 | Includes workup/purification |
Overall Yield | 40–50% | 25–35% | Based on 2-amino pyridine start |
Purity (HPLC) | >95% | 85–90% | Impurities from metalation |
Scalability | >100 g | <50 g | Purification bottlenecks |
Cost per gram (est.) | $290–320 | $350–400 | Excludes specialized equipment |
Comprehensive Compound Table
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1